埃匹替尼
描述
依替尼布,也称为 HMPL-813,是一种选择性表皮生长因子受体酪氨酸激酶抑制剂。它主要用于治疗非小细胞肺癌,尤其是在患有脑转移的患者中。 依替尼布以其有效穿透血脑屏障的能力而闻名,使其成为治疗中枢神经系统转移的很有希望的选择 .
科学研究应用
Epitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Primarily used in the treatment of non-small cell lung cancer with brain metastases. It is also being explored for its potential in treating other types of cancer and central nervous system disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
作用机制
依替尼布通过选择性抑制表皮生长因子受体酪氨酸激酶发挥作用。这种抑制阻止了受体的磷酸化,从而阻断了促进细胞增殖和存活的下游信号通路。依替尼布穿透血脑屏障的能力使其能够有效地靶向脑转移。 主要分子靶标包括表皮生长因子受体和相关的信号通路 .
类似化合物:
吉非替尼: 另一种用于治疗非小细胞肺癌的表皮生长因子受体酪氨酸激酶抑制剂。
厄洛替尼: 与吉非替尼类似,它靶向表皮生长因子受体,用于癌症治疗。
依替尼布的独特性: 依替尼布穿透血脑屏障的独特能力使其有别于其他类似化合物。 这种特性使其在治疗脑转移方面特别有效,脑转移是晚期非小细胞肺癌的常见并发症 .
生化分析
Biochemical Properties
Epitinib interacts with the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation . By inhibiting EGFR, Epitinib can disrupt these pathways, potentially leading to the inhibition of tumor growth .
Cellular Effects
Epitinib has shown promising efficacy in the treatment of non-small cell lung cancer (NSCLC) with brain metastases . It influences cell function by inhibiting the EGFR tyrosine kinase, which can disrupt cell signaling pathways, potentially leading to the inhibition of tumor growth .
Molecular Mechanism
Epitinib exerts its effects at the molecular level by selectively inhibiting the EGFR tyrosine kinase . This inhibition disrupts the EGFR signaling pathway, which can lead to the inhibition of tumor growth .
Transport and Distribution
Epitinib is an oral, highly potent, irreversible, EGFR TKI with effective penetration across the blood-brain barrier (BBB), which offers a new option for patients with CNS metastases . Preclinical studies had showed a higher concentration of Epitinib in brain and tumor tissue than plasma from tumor-bearing mice, which suggested the effective distribution of Epitinib .
Subcellular Localization
准备方法
合成路线和反应条件: 依替尼布的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以优化最终产物的产率和纯度 .
工业生产方法: 依替尼布的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和符合监管标准进行了优化。 这涉及使用大型反应器、连续流动系统和先进的纯化技术,以确保最终产物的质量和一致性 .
化学反应分析
反应类型: 依替尼布经历各种化学反应,包括:
氧化: 依替尼布可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子内的特定官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 硼氢化钠和氢化铝锂等还原剂被使用。
取代: 通常使用卤素、烷基化剂和亲核试剂等试剂.
主要产物: 从这些反应形成的主要产物包括依替尼布的各种衍生物,每种衍生物都具有独特的特性和潜在的治疗应用 .
4. 科研应用
依替尼布具有广泛的科研应用,包括:
化学: 用作研究酪氨酸激酶抑制剂的结构-活性关系的模型化合物。
生物学: 研究其对细胞信号通路的影响及其调节各种生物过程的潜力。
医学: 主要用于治疗患有脑转移的非小细胞肺癌。它还在探索其在治疗其他类型癌症和中枢神经系统疾病的潜力。
相似化合物的比较
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy.
Lapatinib: Inhibits both epidermal growth factor receptor and human epidermal growth factor receptor type 2, used in breast cancer treatment
Uniqueness of Epitinib: Epitinib’s unique ability to penetrate the blood-brain barrier sets it apart from other similar compounds. This property makes it particularly effective in treating brain metastases, a common complication in advanced non-small cell lung cancer .
属性
IUPAC Name |
4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAZPZIYEOGZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203902-67-3 | |
Record name | Epitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。